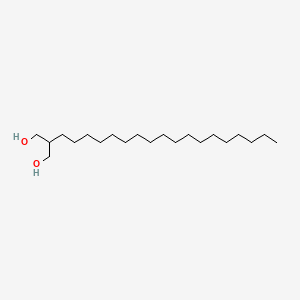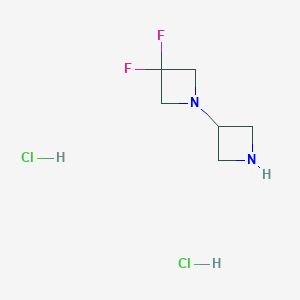
3,3-Difluoro-1,3'-biazetidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1,3’-biazetidine dihydrochloride: is a chemical compound with the molecular formula C6H11ClF2N2 It is a pale-yellow to yellow-brown solid and is known for its unique structural properties, which include two azetidine rings and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,3’-biazetidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a precursor compound followed by cyclization to form the azetidine rings. The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 3,3-Difluoro-1,3’-biazetidine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1,3’-biazetidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine: In the field of medicine, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,3’-biazetidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 3-Fluoro-1,3’-biazetidine dihydrochloride
- 1,3’-Biazetidine hydrochloride
- 3,3-Dichloro-1,3’-biazetidine dihydrochloride
Comparison: Compared to these similar compounds, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms enhance the compound’s stability and binding affinity, making it more effective in various applications.
Properties
Molecular Formula |
C6H12Cl2F2N2 |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoroazetidine;dihydrochloride |
InChI |
InChI=1S/C6H10F2N2.2ClH/c7-6(8)3-10(4-6)5-1-9-2-5;;/h5,9H,1-4H2;2*1H |
InChI Key |
AZXCKSRSQRFOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2CC(C2)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


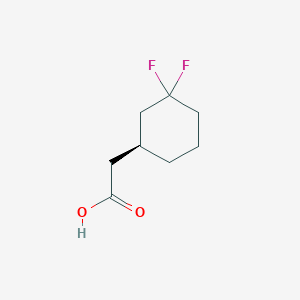
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
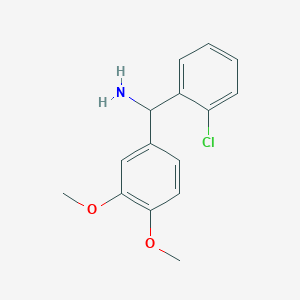
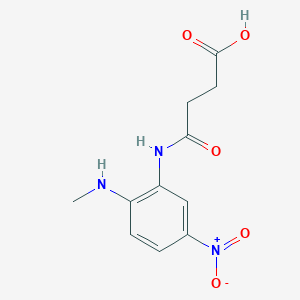
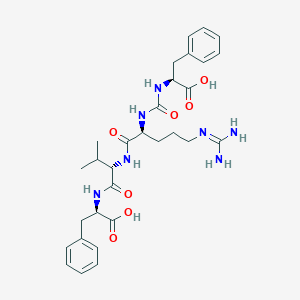
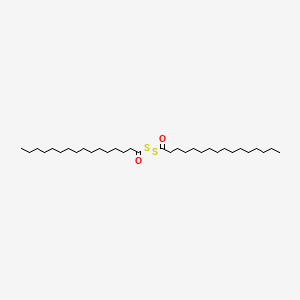

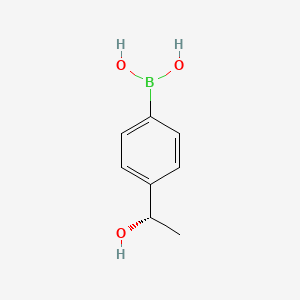

![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
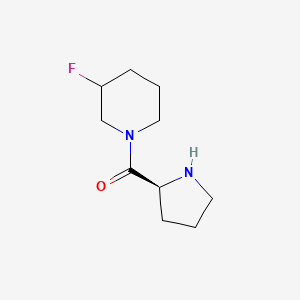
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
